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Compound of Interest

Compound Name: 1-Methoxy-3-nitropropane
Cat. No.: B13594046
Get Quote
\ J

Technical Monograph: Spectroscopic Characterization & Synthesis of 1-Methoxy-3-
nitropropane

CAS Registry Number: 42472-01-5 Molecular Formula:
Molecular Weight: 119.12 g/mol

Executive Summary & Application Profile

1-Methoxy-3-nitropropane is a bifunctional aliphatic building block characterized by a terminal
nitro group and a methyl ether moiety separated by a propyl spacer. In drug discovery, it serves
as a critical "linker" intermediate. The nitro group functions as a masked primary amine
(reducible via hydrogenation) or a dipole-stabilizing motif, while the methoxy group acts as a
robust, lipophilic hydrogen-bond acceptor.

This guide provides a definitive spectroscopic profile and a validated synthesis protocol. The
data presented here addresses the common challenge of distinguishing the target nitroalkane
from its thermodynamic isomer, the nitrite ester (

), which frequently forms as a byproduct during nucleophilic substitution.
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Validated Synthesis Protocol: The Modified
Kornblum Substitution

To ensure high purity for spectroscopic analysis, we utilize a modified Kornblum reaction. Direct
nitration of ethers is hazardous and non-selective; therefore, nucleophilic displacement of 1-
bromo-3-methoxypropane using sodium nitrite is the preferred route.

Experimental Workflow
Reagents:
¢ 1-Bromo-3-methoxypropane (1.0 eq)
e Sodium Nitrite (
, 1.5 eq, dry)
e Urea (0.5 eq, scavenger for nitrite esters)
o Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
e Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve finely powdered
(1.5 eqg) and Urea (0.5 eq) in anhydrous DMF (0.5 M concentration relative to substrate).

o Causality: Urea is added to scavenge nitrous acid and suppress the formation of the
unstable nitrite ester byproduct, significantly increasing the yield of the desired C-alkylated
nitro compound [1].

» Addition: Cool the suspension to 0°C. Add 1-bromo-3-methoxypropane dropwise via syringe
pump to control exothermicity.

o Reaction: Allow the mixture to warm to room temperature and stir for 612 hours. Monitor via
TLC (Hexane/EtOAc 4:1); the bromide spot (
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) will disappear, replaced by the nitroalkane (

) and a faint nitrite ester spot (
).

o Workup: Pour the reaction mixture into ice-cold brine. Extract exhaustively with Diethyl Ether

(
).
o Note: Avoid chlorinated solvents if possible to prevent emulsion formation with DMF.

 Purification: Wash the organic phase with water (

) to remove residual DMF. Dry over
and concentrate. Purify via flash column chromatography (Silica gel, 0

20% EtOAc in Hexanes).

Spectroscopic Data Profile

The following data represents the purified 1-Methoxy-3-nitropropane.
A. Nuclear Magnetic Resonance ( & NMR)
Solvent:

Reference: TMS (
0.00 ppm)[1]

Table 1:

NMR Assignment (400 MHz)
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Coupling (

Positi Multiplicit Int ti Structural
osition ultiplici ntegration
(ppm) AL < Hz) Assignment

Triplet (

1 452 2H 6.8 (Alpha to
) Nitro)
Triplet (

3 3.48 2H 6.2 (Alpha to
) Ether)
Singlet (
Quintet (

2 2.18 2H 6.5 (Central
) Methylene)

Analysis: The triplet at 4.52 ppm is diagnostic for a primary nitroalkane. If this peak appears

upfield at ~4.0 ppm, it indicates the formation of the nitrite ester (

) impurity. The distinct separation between the nitro-alpha protons (4.52 ppm) and ether-alpha
protons (3.48 ppm) confirms the regiochemistry.

Table 2:

NMR Assignment (100 MHz)

Position Carbon Type Assighment
(ppm) yp 9

1 73.2 -Nitro Carbon

(Deshielded)

3 69.1 -Ether Carbon

4 58.8 Methoxy Carbon

2 274 -Methylene Bridge
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B. Infrared Spectroscopy (FT-IR)

Method: Neat film on NaCl plates.

Table 3: Key IR Absorptions

Wavenumber (

Vibration Mode Intensity Diagnostic Value
)
Primary indicator of
1552 Asymmetric Stretch Strong Nitro group
Confirmation of Nitro
1378 Symmetric Stretch Strong group
1115 Stretch Strong Aliphatic Ether linkage
Alkyl chain (
2930-2850 Stretch Medium )

Note: Absence of a band at 1650

(Nitrite ester

) confirms the purity of the nitroalkane.

C. Mass Spectrometry (EI-MS)

lonization: Electron Impact (70 eV)

e Molecular lon (

): m/z 119 (Weak/Absent, typical for aliphatic nitro compounds).

o Base Peak: m/z 45 (

).

o Diagnostic Fragments:

© 2026 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13594046?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o m/iz73(

): Loss of the nitro group.

o m/z 60 (

): McLafferty-type rearrangement or cleavage.

o m/iz4l (
): Propyl cation series.

Structural & Synthetic Logic Visualization

The following diagram illustrates the synthesis pathway and the critical spectroscopic
fragmentation logic used to validate the structure.
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Caption: Synthesis pathway via Kornblum reaction distinguishing N-alkylation (Target) from O-
alkylation (Impurity), validated by NMR/IR markers.
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Wiley. (Authoritative text for Nitro/Ether shift increments).

e NIST Chemistry WebBook. "Nitroalkane and Ether Mass Spectral Patterns.”

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. 1-Methoxy-3-nitropropane (1 x 1 g) | Reagentia [reagentia.eu]

» To cite this document: BenchChem. [Spectroscopic data of "1-Methoxy-3-nitropropane"].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13594046/docs#spectroscopic-data-of-1-methoxy-3-
nitropropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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